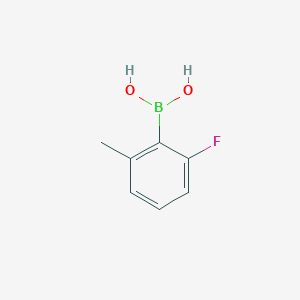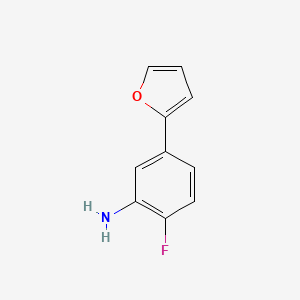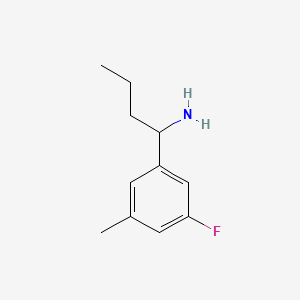
2-氯-N-(3-羟丙基)烟酰胺
描述
2-Chloro-N-(3-hydroxypropyl)nicotinamide is a chemical compound with the molecular formula C9H11ClN2O2. It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a chlorine atom at the 2-position and a 3-hydroxypropyl group at the nitrogen atom.
科学研究应用
2-Chloro-N-(3-hydroxypropyl)nicotinamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of various chemical entities.
Biological Studies: Researchers use this compound to investigate its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.
准备方法
The synthesis of 2-Chloro-N-(3-hydroxypropyl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 3-aminopropanol under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反应分析
2-Chloro-N-(3-hydroxypropyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the 3-hydroxypropyl side chain can be oxidized to form a carbonyl group, resulting in the formation of 2-chloro-N-(3-oxopropyl)nicotinamide.
Reduction: The compound can be reduced to form 2-chloro-N-(3-hydroxypropyl)nicotinamide, where the chlorine atom is replaced by a hydrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
作用机制
The mechanism of action of 2-Chloro-N-(3-hydroxypropyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the 3-hydroxypropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways by modulating the activity of its target molecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
相似化合物的比较
2-Chloro-N-(3-hydroxypropyl)nicotinamide can be compared with other similar compounds, such as:
2-Chloronicotinamide: Lacks the 3-hydroxypropyl group, making it less versatile in terms of chemical reactivity and biological activity.
N-(3-hydroxypropyl)nicotinamide: Lacks the chlorine atom, which may result in different binding affinities and specificities for molecular targets.
2-Chloro-N-(2-hydroxyethyl)nicotinamide: Has a shorter side chain, which may affect its overall chemical and biological properties.
The uniqueness of 2-Chloro-N-(3-hydroxypropyl)nicotinamide lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound for various applications .
属性
IUPAC Name |
2-chloro-N-(3-hydroxypropyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-7(3-1-4-11-8)9(14)12-5-2-6-13/h1,3-4,13H,2,5-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLCZCIDLRCTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid](/img/structure/B1441564.png)






![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1441576.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride](/img/structure/B1441578.png)


![[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1441582.png)
![4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B1441584.png)
